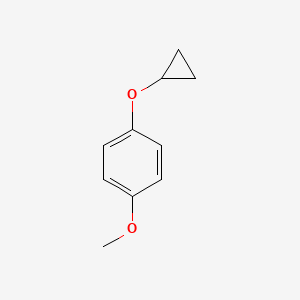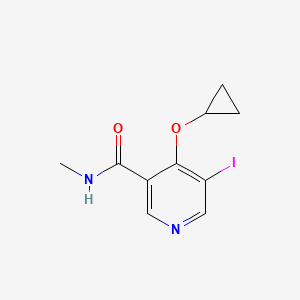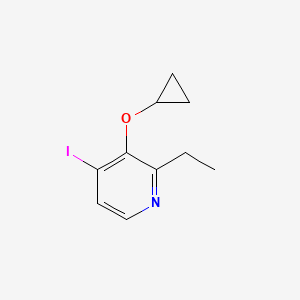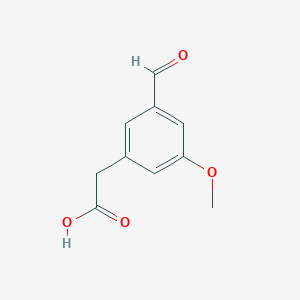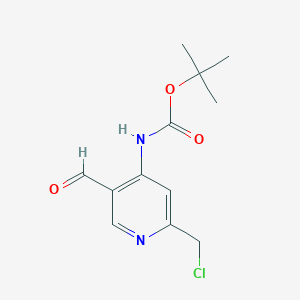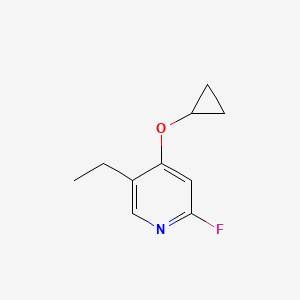
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O3S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-cyanopyridine-4-sulfonyl chloride typically involves the reaction of 2-acetyl-6-cyanopyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, water
Catalysts: Acid or base catalysts for hydrolysis reactions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Wissenschaftliche Forschungsanwendungen
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-Acetyl-6-cyanopyridine-4-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles such as amines, leading to the formation of covalent bonds with target molecules. In biological systems, this reactivity can result in the modification of proteins and enzymes, thereby altering their function. The compound may also interact with specific molecular targets and pathways, depending on its structure and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetyl-4-cyanopyridine-6-sulfonyl chloride
- 6-Acetyl-4-cyanopyridine-2-sulfonyl chloride
- 2-Cyano-4-chloropyridine
Uniqueness
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both acetyl and cyanopyridine groups, along with the sulfonyl chloride moiety, makes it a versatile intermediate for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H5ClN2O3S |
|---|---|
Molekulargewicht |
244.66 g/mol |
IUPAC-Name |
2-acetyl-6-cyanopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClN2O3S/c1-5(12)8-3-7(15(9,13)14)2-6(4-10)11-8/h2-3H,1H3 |
InChI-Schlüssel |
CRQSQBBTPXALDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



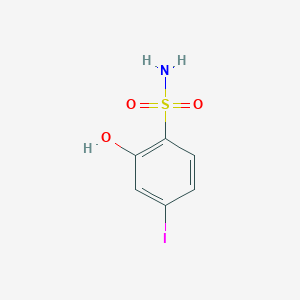
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)
